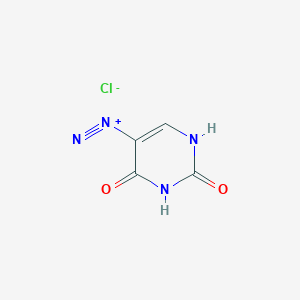
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The structure of this compound includes a diazonium group attached to a pyrimidine ring, which is further substituted with two oxo groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride typically involves the diazotization of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and the concentration of reactants to prevent decomposition of the diazonium salt.
化学反応の分析
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted pyrimidines.
Coupling Reactions: The diazonium compound can couple with aromatic compounds to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: These reactions typically require the presence of a nucleophile and are often carried out in aqueous or alcoholic solutions.
Coupling Reactions: These reactions are usually performed in alkaline conditions to facilitate the coupling process.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products
Substitution Reactions: Substituted pyrimidines.
Coupling Reactions: Azo compounds.
Reduction Reactions: Amines.
科学的研究の応用
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is exploited in the synthesis of azo compounds, where the diazonium group couples with aromatic compounds to form stable azo linkages.
類似化合物との比較
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride can be compared with other diazonium salts and pyrimidine derivatives:
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a diazonium group, which makes it useful in different types of chemical reactions, particularly in the formation of sulfonamides.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound has additional methyl groups, which can influence its reactivity and applications.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl): This compound has a different substitution pattern on the pyrimidine ring, which can affect its chemical properties and uses.
特性
CAS番号 |
61603-14-3 |
|---|---|
分子式 |
C4H3ClN4O2 |
分子量 |
174.54 g/mol |
IUPAC名 |
2,4-dioxo-1H-pyrimidine-5-diazonium;chloride |
InChI |
InChI=1S/C4H2N4O2.ClH/c5-8-2-1-6-4(10)7-3(2)9;/h1H,(H-,6,7,9,10);1H |
InChIキー |
YQDMFOYNUXKDHQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1)[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


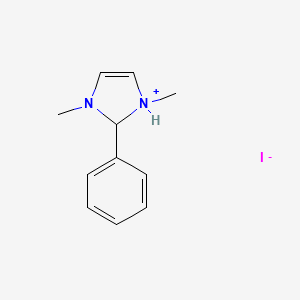
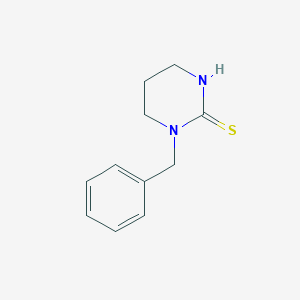


![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
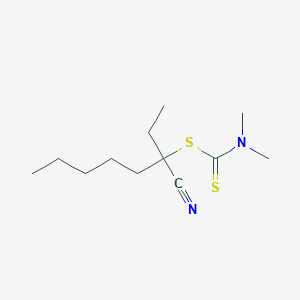
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)
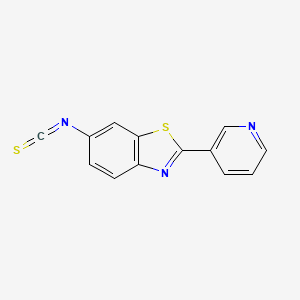
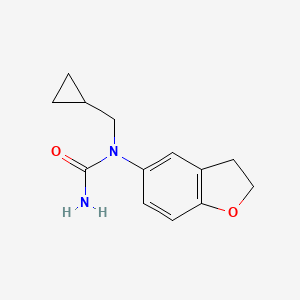
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)

![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
